(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and benzyloxyphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyloxy group, for instance, can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C27H21N3O2S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H21N3O2S2/c1-29-26(31)24(34-27(29)33)16-21-17-30(22-10-6-3-7-11-22)28-25(21)20-12-14-23(15-13-20)32-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3/b24-16- |
InChI Key |
NXFHZGPOUBDMBE-JLPGSUDCSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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